molecular formula C12H12N4O3 B12193767 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide

Cat. No.: B12193767
M. Wt: 260.25 g/mol
InChI Key: PYSQALBTLBOXRA-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other oxygen-containing derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Uniqueness

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-(phenylformamido)acetamide is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-[2-amino-1-(5-methyl-1,3,4-oxadiazol-2-yl)-2-oxoethyl]benzamide

InChI

InChI=1S/C12H12N4O3/c1-7-15-16-12(19-7)9(10(13)17)14-11(18)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,13,17)(H,14,18)

InChI Key

PYSQALBTLBOXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C(C(=O)N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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